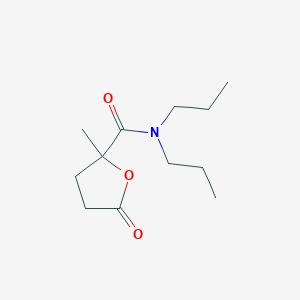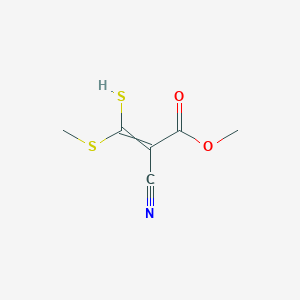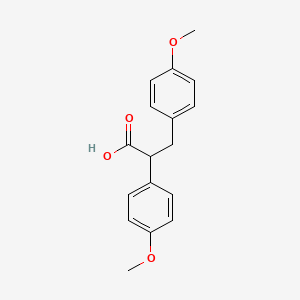
N~1~,N~1~,N~3~,N~3~,N'~1~,N'~1~-Hexamethylprop-2-ene-1,1,3-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~3~,N~3~,N’~1~,N’~1~-Hexamethylprop-2-ene-1,1,3-triamine is a chemical compound known for its unique structure and properties It is a tertiary amine with three nitrogen atoms, each bonded to two methyl groups, and a central propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~,N’~1~,N’~1~-Hexamethylprop-2-ene-1,1,3-triamine typically involves the alkylation of a primary amine with methyl groups. One common method is the reaction of 1,3-diaminopropane with excess methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through multiple steps of methylation, resulting in the formation of the desired tertiary amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Types of Reactions:
Oxidation: N1,N~1~,N~3~,N~3~,N’~1~,N’~1~-Hexamethylprop-2-ene-1,1,3-triamine can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.
Substitution: Alkyl halides or sulfonates are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxides of the tertiary amine.
Reduction: Secondary amines with fewer methyl groups.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
N~1~,N~1~,N~3~,N~3~,N’~1~,N’~1~-Hexamethylprop-2-ene-1,1,3-triamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~3~,N~3~,N’~1~,N’~1~-Hexamethylprop-2-ene-1,1,3-triamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, influencing catalytic activity. In biological systems, it may interact with proteins or nucleic acids, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): A related compound with two nitrogen atoms and four methyl groups.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar structure but with a different backbone.
N,N,N’,N’-Tetramethyl-1,2-ethanediamine: Another related compound with a shorter ethane backbone.
Uniqueness: N1,N~1~,N~3~,N~3~,N’~1~,N’~1~-Hexamethylprop-2-ene-1,1,3-triamine is unique due to its three nitrogen atoms and the propene backbone, which provides distinct reactivity and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
5043-87-8 |
|---|---|
Formule moléculaire |
C9H21N3 |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
1-N,1-N,1-N',1-N',3-N,3-N-hexamethylprop-2-ene-1,1,3-triamine |
InChI |
InChI=1S/C9H21N3/c1-10(2)8-7-9(11(3)4)12(5)6/h7-9H,1-6H3 |
Clé InChI |
XYLLGUASQGAIRA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


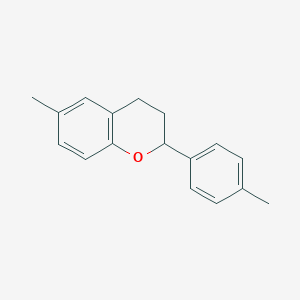


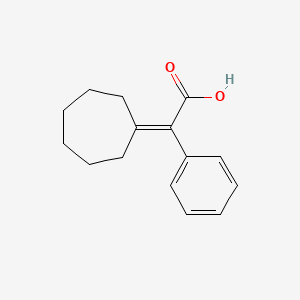
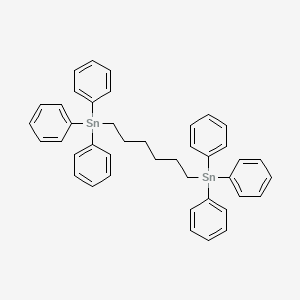
![Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]-](/img/structure/B14730489.png)
![Bis[3-(oxolan-2-yl)propyl] hexanedioate](/img/structure/B14730502.png)
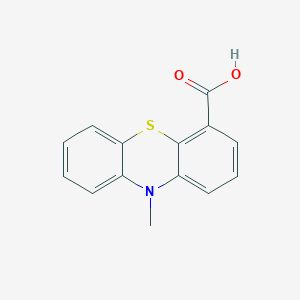
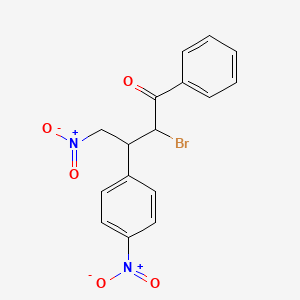
![N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B14730540.png)
